molecular formula C12H13IO4 B14167361 4-Iodo-isophthalic acid diethyl ester

4-Iodo-isophthalic acid diethyl ester

Cat. No.: B14167361
M. Wt: 348.13 g/mol
InChI Key: PGIIXIHXWPUZIY-UHFFFAOYSA-N
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Description

4-Iodo-isophthalic acid diethyl ester is an organic compound that belongs to the family of isophthalic acid derivatives It is characterized by the presence of an iodine atom attached to the benzene ring of isophthalic acid, with two ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-isophthalic acid diethyl ester typically involves the iodination of isophthalic acid diethyl ester. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-isophthalic acid diethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether is a typical reagent for reducing ester groups.

Major Products Formed

    Substitution Reactions: Products include azido or thiocyanato derivatives.

    Coupling Reactions: Products are biaryl compounds with extended conjugation.

    Reduction Reactions: Products are diols or alcohol derivatives.

Scientific Research Applications

4-Iodo-isophthalic acid diethyl ester has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: It is used in the preparation of polymers and advanced materials with specific properties.

    Medicinal Chemistry: It can be a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: It is used in the study of enzyme interactions and biochemical pathways.

Mechanism of Action

The mechanism of action of 4-Iodo-isophthalic acid diethyl ester depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps. The ester groups can be hydrolyzed to carboxylic acids or reduced to alcohols, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-isophthalic acid diethyl ester
  • 4-Chloro-isophthalic acid diethyl ester
  • 4-Fluoro-isophthalic acid diethyl ester

Comparison

4-Iodo-isophthalic acid diethyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine make it more reactive in substitution and coupling reactions, providing access to a wider range of derivatives and applications.

Properties

Molecular Formula

C12H13IO4

Molecular Weight

348.13 g/mol

IUPAC Name

diethyl 4-iodobenzene-1,3-dicarboxylate

InChI

InChI=1S/C12H13IO4/c1-3-16-11(14)8-5-6-10(13)9(7-8)12(15)17-4-2/h5-7H,3-4H2,1-2H3

InChI Key

PGIIXIHXWPUZIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)I)C(=O)OCC

Origin of Product

United States

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